

# Application Note: Quantification of Pholedrine in Human Urine by HPLC-MS/MS

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## Compound of Interest

Compound Name: *Pholedrine hydrochloride*

Cat. No.: *B3026051*

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## Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of pholedrine in human urine. The protocol includes an enzymatic hydrolysis step to account for the significant metabolism of pholedrine into its sulfate conjugate, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is highly suitable for clinical and forensic toxicology, as well as for pharmacokinetic and drug metabolism studies.

## Introduction

Pholedrine is a sympathomimetic amine that has been used medically as a pressor agent for treating hypotension.[1] Due to its stimulant properties, its use is monitored in sports and can be a substance of abuse. Accurate and reliable quantification in biological matrices is therefore crucial. In humans, pholedrine is extensively metabolized, with a significant portion being excreted in the urine as a sulfate conjugate.[1] To ensure an accurate quantification of the total pholedrine, an enzymatic hydrolysis step is necessary to cleave this conjugate prior to extraction and analysis.[1] This application note provides a detailed protocol for the determination of total pholedrine in urine, combining enzymatic hydrolysis, solid-phase extraction, and HPLC-MS/MS detection.

## Experimental

- **Pholedrine hydrochloride** reference standard
- Pholedrine-d5 hydrochloride (Internal Standard, IS)
- $\beta$ -glucuronidase/arylsulfatase from *Helix pomatia*[\[1\]](#)
- Methanol (LC-MS grade)[\[1\]](#)
- Acetonitrile (LC-MS grade)[\[1\]](#)
- Water (LC-MS grade)[\[1\]](#)
- Formic acid (LC-MS grade)[\[1\]](#)
- Ammonium acetate[\[1\]](#)
- Acetic acid[\[1\]](#)
- Solid-Phase Extraction (SPE) cartridges: C18, 100 mg, 3 mL[\[1\]](#)
- Drug-free human urine
- High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Agilent, Waters) [\[1\]](#)
- Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex, Thermo Fisher, Agilent)[\[1\]](#)
- Analytical column: C18, 2.1 x 100 mm, 3.5  $\mu$ m[\[1\]](#)
- Nitrogen generator
- Vortex mixer
- Centrifuge
- SPE manifold

- pH meter
- Stock Solutions: Prepare stock solutions of pholedrine and pholedrine-d5 (IS) in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with methanol.[\[1\]](#)
- Calibration Standards and QC Samples: Spike appropriate amounts of the working solutions into drug-free urine to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL).[\[1\]](#)
- To 1 mL of urine sample, calibrator, or QC, add 50  $\mu$ L of the internal standard working solution (e.g., 1  $\mu$ g/mL Pholedrine-d5).[\[1\]](#)
- Add 1 mL of 0.2 M acetate buffer (pH 5.0).[\[1\]](#)
- Add 50  $\mu$ L of  $\beta$ -glucuronidase/arylsulfatase solution.[\[1\]](#)
- Vortex the mixture and incubate at 60°C for 2 hours.[\[1\]](#)
- Allow the samples to cool to room temperature.
- Centrifuge at 4000 rpm for 10 minutes.[\[1\]](#)
- Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.[\[1\]](#)
- Loading: Load the supernatant from the hydrolyzed sample onto the SPE cartridge.[\[1\]](#)
- Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.[\[1\]](#)
- Drying: Dry the cartridge under vacuum for 5 minutes.[\[1\]](#)
- Elution: Elute the analyte and internal standard with 2 mL of methanol.[\[1\]](#)

- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1]

Table 1: Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent
Column	C18, 2.1 x 100 mm, 3.5 µm[1]
Mobile Phase A	5 mM Ammonium acetate in water with 0.02% acetic acid[2]
Mobile Phase B	Methanol/Acetonitrile (3:1, v/v) with 0.02% acetic acid[2]
Flow Rate	0.3 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Gradient	5% B initially, hold for 1 min; linear gradient to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B in 0.1 min and re-equilibrate for 2.9 min.

Table 2: Mass Spectrometric Conditions

Parameter	Condition
Mass Spectrometer	SCIEX 4000 QTRAP or equivalent
Ionization Mode	Positive Electrospray Ionization (ESI+)[1][2]
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
Curtain Gas	20 psi
Temperature	500°C
IonSpray Voltage	5500 V
MRM Transitions	See Table 3

Table 3: MRM Transitions and Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwelling Time (ms)	Collision Energy (V)
Pholedrine	166.1	77.1	150	35
166.1	107.1	150	25	
Pholedrine-d5	171.1	80.1	150	35

## Results and Discussion

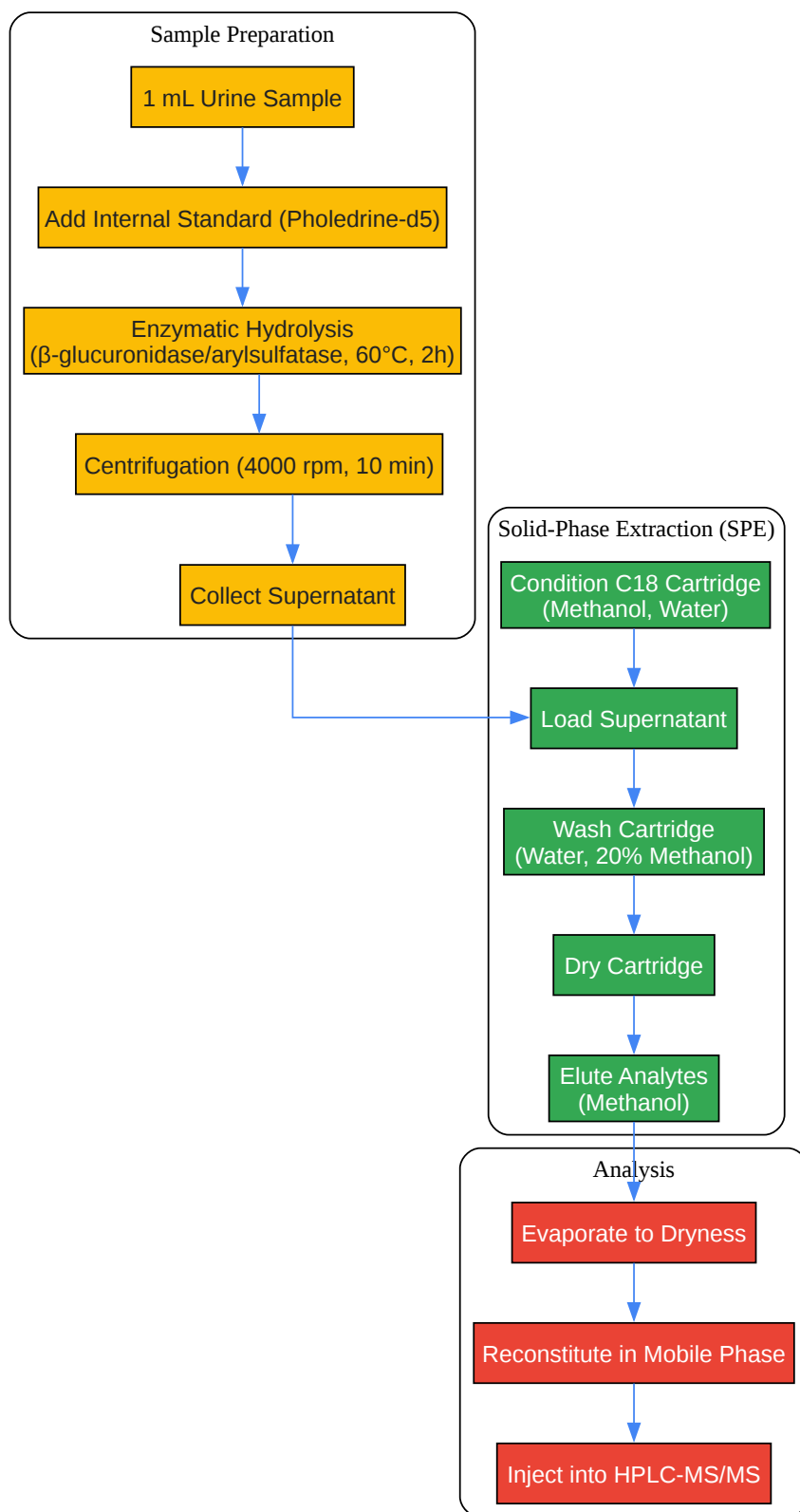
The method was validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, and accuracy.

Table 4: Method Validation Parameters

Parameter	Result
Linearity Range	1 - 100 ng/mL ( $r^2 > 0.99$ )[1]
Limit of Detection (LOD)	0.8 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)	3 ng/mL[1][2]
Intra-day Precision (%RSD)	3.8 - 8.7%[1][2]
Inter-day Precision (%RSD)	6.7 - 10.7%[1][2]
Recovery	> 85%

The calibration curve was linear over the concentration range of 1 to 100 ng/mL with a coefficient of determination ( $r^2$ ) greater than 0.99.[1] The LOD and LLOQ were determined to be 0.8 ng/mL and 3 ng/mL, respectively, demonstrating sufficient sensitivity for routine analysis. [1][2] The intra- and inter-day precision were well within acceptable limits, with relative standard deviations (RSD) below 15%.[1][2] The extraction recovery was consistent and greater than 85%.

## Diagrams



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## References

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